Cilengitide TFA

Description

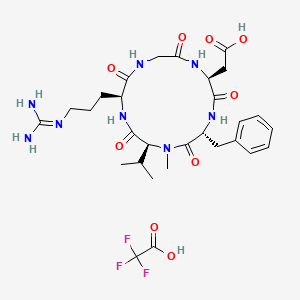

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJCSACXAPYNTG-LOPTWHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F3N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cilengitide TFA discovery and synthesis pathway

An In-Depth Technical Guide to the Discovery and Synthesis of Cilengitide TFA

Introduction

Cilengitide (EMD 121974) is a cyclic pentapeptide developed as a selective and potent inhibitor of αvβ3 and αvβ5 integrins.[1][2] These integrins are crucial mediators of cell adhesion, migration, and signaling, and are often overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.[2][3] By targeting these receptors, Cilengitide disrupts the processes of tumor-induced blood vessel formation (angiogenesis) and tumor cell invasion.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental protocols related to this compound.

Discovery of Cilengitide

The development of Cilengitide is a landmark example of rational drug design in peptide chemistry. It was designed and synthesized at the Technical University Munich in collaboration with Merck KGaA.[4][5] The discovery process was built upon several key strategic pillars.

The RGD Motif and Conformational Restriction

The foundation for Cilengitide's discovery was the identification of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as the primary recognition motif for many integrins.[3][6] However, linear RGD peptides are conformationally flexible, leading to low receptor affinity and poor selectivity. To overcome this, researchers applied the principle of conformational restriction through cyclization. Cyclic peptides have reduced flexibility, which can lock the peptide into a bioactive conformation that fits the target receptor with higher affinity and specificity.[7]

Spatial Screening and Lead Identification

A novel "spatial screening" procedure was employed to identify the optimal cyclic peptide structure.[3][8] This strategy led to the development of cyclo(RGDfV), a cyclic pentapeptide that demonstrated a 100 to 1000-fold increase in activity as an αvβ3 inhibitor compared to linear peptides.[3][8] This compound also showed high selectivity against the platelet receptor αIIbβ3, which is a critical factor for avoiding hematological side effects.[3]

Lead Optimization via N-Methylation

To further enhance the peptide's properties, a systematic N-methylation scan was performed on the lead compound cyclo(RGDfV). N-methylation of a peptide bond can increase metabolic stability, improve membrane permeability, and fine-tune the peptide's conformation. This optimization process resulted in cyclo(RGDf(NMe)V), where the peptide bond between Phenylalanine (f) and Valine (V) is methylated.[3][8] This modification yielded a compound with even greater antagonistic activity.[3][5][8] This final molecule was named Cilengitide.[3][5][8]

Mechanism of Action

Cilengitide functions by competitively inhibiting the binding of extracellular matrix (ECM) proteins, such as vitronectin and tenascin, to the αvβ3 and αvβ5 integrins on the cell surface.[2][9] This blockade disrupts critical cell-matrix interactions and triggers several downstream effects:

-

Inhibition of Angiogenesis: By blocking integrins on activated endothelial cells, Cilengitide prevents the formation of new blood vessels that tumors need to grow.[3]

-

Induction of Apoptosis: The detachment of cells from the ECM, a phenomenon known as anoikis, is induced. Cilengitide promotes apoptosis in both endothelial and tumor cells.[1][3][9]

-

Disruption of Signaling Pathways: Integrin engagement normally activates intracellular signaling cascades. Cilengitide's inhibition of integrins leads to the downregulation of pathways involving Focal Adhesion Kinase (FAK), Src, and protein kinase B (AKT), which are critical for cell survival, proliferation, and migration.[4][5][9]

References

- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cilengitide - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Combination Effect of Cilengitide with Erlotinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

Cilengitide TFA: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide, a cyclic pentapeptide, has been a subject of significant interest in oncological research due to its targeted inhibition of αvβ3 and αvβ5 integrins. These integrins play a crucial role in angiogenesis and tumor cell invasion, making them a prime target for anti-cancer therapies. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Cilengitide, presented as its trifluoroacetate (TFA) salt.

Chemical and Physical Properties

Cilengitide TFA is a synthetic compound, the result of strategic chemical modifications to enhance its binding affinity and selectivity to target integrins.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-N-methyl-L-valyl) trifluoroacetate | [2][3] |

| Synonyms | EMD 121974 TFA, NSC 707544 | [4][5] |

| Molecular Formula | C29H41F3N8O9 | [5][6] |

| Molecular Weight | 702.7 g/mol | [5] |

| CAS Number | 199807-35-7 | [5][7] |

| Appearance | White solid | N/A |

| Purity | >98% (typically by HPLC) | [8] |

| Solubility | Soluble in PBS (16.67 mg/mL, 23.72 mM) | [4] |

| IC50 (αvβ3) | 4.1 nM | [9][10] |

| IC50 (αvβ5) | 79 nM | [9][10] |

Chemical Structure

Cilengitide is a cyclic pentapeptide with the sequence Arg-Gly-Asp-D-Phe-N-Me-Val. The cyclization and the presence of a D-amino acid (D-phenylalanine) and an N-methylated amino acid (N-methyl-valine) are key structural features that confer high affinity and selectivity for its target integrins.[1] The trifluoroacetate salt form is common for peptide-based therapeutics, enhancing stability and solubility.

Below is a 2D representation of the chemical structure of Cilengitide.

Caption: 2D structure of Cilengitide.

Mechanism of Action and Signaling Pathways

Cilengitide competitively inhibits the binding of extracellular matrix proteins, such as vitronectin, to αvβ3 and αvβ5 integrins.[11] This disruption of integrin signaling leads to the inhibition of downstream pathways critical for cell survival, proliferation, and migration. Key signaling molecules affected include Focal Adhesion Kinase (FAK), Src family kinases (Src), and Protein Kinase B (Akt).[12] By inhibiting the phosphorylation and activation of these kinases, Cilengitide can induce apoptosis in endothelial and tumor cells.[12] Furthermore, Cilengitide has been shown to modulate TGF-β signaling, a pathway implicated in tumor progression and immune evasion.[13]

The following diagram illustrates the signaling pathway inhibited by Cilengitide.

Caption: Cilengitide's mechanism of action.

Experimental Protocols

Solid-Phase Peptide Synthesis of Cilengitide

A common method for synthesizing Cilengitide is through solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Synthesis:

Caption: Solid-phase synthesis workflow.

Methodology:

-

Resin Preparation: Swell Wang resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

First Amino Acid Loading: Couple the first protected amino acid, Fmoc-Asp(OtBu)-OH, to the resin.

-

Elongation Cycle:

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Coupling: Add the next Fmoc-protected amino acid along with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) to facilitate peptide bond formation.

-

Repeat this cycle for each amino acid in the sequence (Gly, Arg(Pbf), N-Me-Val, D-Phe).

-

-

Final Deprotection: Remove the terminal Fmoc group and the side-chain protecting group of Aspartic acid (OtBu).

-

On-Resin Cyclization: Induce intramolecular cyclization between the N-terminal amine and the side-chain carboxyl group of Aspartic acid.

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain the final this compound product as a powder.

Purity and Identity Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for assessing the purity and confirming the identity of Cilengitide.

Methodology:

-

HPLC System: A standard HPLC system with a UV detector and a mass spectrometer.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like TFA (0.1%), is commonly employed.

-

Gradient: A linear gradient from low to high ACN concentration over a set time (e.g., 5% to 95% ACN over 30 minutes).

-

Detection:

-

UV Detection: Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to detect the molecular ion of Cilengitide ([M+H]+ at m/z 589.7) and its TFA adduct.

-

-

Data Analysis: Purity is determined by integrating the peak area of Cilengitide relative to the total peak area in the chromatogram. The mass spectrum confirms the identity of the compound.

In Vitro Cell Adhesion Assay

This assay measures the ability of Cilengitide to inhibit cell attachment to extracellular matrix proteins.

Methodology:

-

Plate Coating: Coat 96-well plates with an ECM protein such as vitronectin or fibronectin and incubate overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Cell Preparation: Culture a relevant cell line (e.g., U87MG glioblastoma cells) and harvest the cells.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Seeding: Seed the treated cells onto the pre-coated plates and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the plates to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength using a plate reader. The reduction in absorbance in Cilengitide-treated wells compared to control wells indicates the inhibition of cell adhesion.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins following Cilengitide treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with Cilengitide for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of FAK, Src, and Akt, as well as antibodies for the total forms of these proteins as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Conclusion

This compound is a well-characterized integrin inhibitor with a defined chemical structure and mechanism of action. The experimental protocols outlined in this guide provide a framework for its synthesis, analysis, and in vitro characterization. This information is intended to support researchers and drug development professionals in their ongoing investigations of Cilengitide and other integrin-targeting therapies.

References

- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102731627A - Solid-phase synthesis method of Cilengitide - Google Patents [patents.google.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. researchgate.net [researchgate.net]

Cilengitide TFA: A Technical Deep Dive into its Mechanism of Action on Integrin Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective antagonist of αvβ3 and αvβ5 integrins, with a lesser affinity for the α5β1 integrin.[1] By competitively binding to these integrins, Cilengitide effectively inhibits the interaction between the extracellular matrix (ECM) and tumor cells, as well as endothelial cells. This disruption of integrin-mediated signaling pathways leads to a cascade of anti-cancer effects, including the inhibition of cell adhesion and migration, induction of apoptosis (anoikis), and suppression of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of Cilengitide TFA, with a focus on its interaction with integrins, downstream signaling consequences, and detailed experimental protocols for its characterization.

Core Mechanism: Competitive Antagonism of Integrin Binding

Cilengitide's primary mechanism of action is its ability to act as a competitive antagonist at the RGD-binding site of specific integrin subtypes. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions crucial for tumor growth, invasion, and angiogenesis.[1]

The cyclic structure of Cilengitide constrains the RGD motif in a conformation that is optimal for high-affinity binding to the αvβ3 and αvβ5 integrins. This binding directly blocks the attachment of natural ECM ligands, such as vitronectin, fibronectin, and osteopontin.

Quantitative Binding Affinity

The binding affinity of Cilengitide for various integrin subtypes has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Integrin Subtype | Ligand | IC50 (nM) | Cell Line/System | Reference |

| αvβ3 | Vitronectin | 4 | Purified receptor | MedChemExpress |

| αvβ5 | Vitronectin | 79 | Purified receptor | MedChemExpress |

| αvβ3 | Vitronectin | 0.4 µM | Human melanoma M21 cells | MedChemExpress |

| αvβ5 | Vitronectin | 0.4 µM | UCLA-P3 human lung carcinoma cells | MedChemExpress |

| αvβ3 | - | 0.6 | - | [2] |

Downstream Signaling Pathways and Cellular Consequences

By blocking integrin-ligand interactions, Cilengitide disrupts critical downstream signaling pathways that regulate cell survival, proliferation, and migration.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Upon integrin engagement with the ECM, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions and autophosphorylated. This phosphorylation event initiates a signaling cascade that promotes cell survival and migration. Cilengitide's inhibition of integrin binding prevents the activation of FAK and its downstream effectors, including Src and Akt. This disruption of the FAK/Src/Akt pathway is a key mechanism by which Cilengitide induces apoptosis in endothelial and glioma cells.

Disruption of MAPK/ERK and PI3K/Akt Pathways

The Ras/MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase)/Akt pathways are also influenced by integrin signaling and are crucial for cell proliferation and survival. By inhibiting integrin activation, Cilengitide can lead to the downregulation of these pro-survival pathways, further contributing to its anti-tumor effects.

Cellular Consequences

The inhibition of these signaling pathways manifests in several key cellular outcomes:

-

Inhibition of Cell Adhesion and Migration: By blocking the interaction with the ECM, Cilengitide prevents tumor and endothelial cells from adhering to the surrounding matrix, a critical step for invasion and metastasis.[3]

-

Induction of Anoikis (Detachment-Induced Apoptosis): Normal cells are dependent on adhesion to the ECM for survival; detachment triggers a form of programmed cell death called anoikis. Cilengitide-induced detachment promotes anoikis in tumor and endothelial cells, contributing to its anti-angiogenic and anti-tumor activity.[2][4]

-

Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is highly dependent on the function of αvβ3 and αvβ5 integrins on endothelial cells. By targeting these integrins, Cilengitide effectively inhibits the proliferation, migration, and survival of endothelial cells, thereby cutting off the tumor's blood supply.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cilengitide.

Competitive ELISA for Integrin Binding Affinity

This assay quantifies the ability of Cilengitide to compete with a known ligand for binding to a specific integrin subtype.

Materials:

-

High-binding 96-well microtiter plates

-

Purified integrin αvβ3 or αvβ5

-

Biotinylated vitronectin (or other appropriate ECM ligand)

-

This compound

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 3% BSA in PBS)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a microtiter plate with the purified integrin solution in coating buffer. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the wells three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Competitive Binding: Prepare serial dilutions of Cilengitide. Add the Cilengitide dilutions and a constant concentration of biotinylated vitronectin to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer to remove unbound reagents.

-

Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: The absorbance is inversely proportional to the amount of Cilengitide bound. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Cilengitide.

Cell Adhesion Assay

This assay measures the ability of Cilengitide to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., vitronectin, fibronectin)

-

Tumor or endothelial cell line expressing the target integrins

-

This compound

-

Cell culture medium

-

Crystal Violet stain

-

Solubilization buffer (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution. Incubate for at least 1 hour at 37°C or overnight at 4°C.

-

Blocking: Aspirate the coating solution and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium.

-

Treatment: Pre-incubate the cells with various concentrations of Cilengitide for 30 minutes at 37°C.

-

Seeding: Seed the pre-treated cells onto the ECM-coated wells.

-

Incubation: Allow the cells to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol and stain with Crystal Violet solution for 10-20 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Solubilization: Solubilize the stain by adding solubilization buffer to each well.

-

Measurement: Read the absorbance at a wavelength of 570-595 nm.

-

Data Analysis: The absorbance is directly proportional to the number of adherent cells. Calculate the percentage of inhibition of adhesion for each Cilengitide concentration.

Anoikis (Detachment-Induced Apoptosis) Assay

This assay determines the ability of Cilengitide to induce apoptosis in cells cultured in non-adherent conditions.

Materials:

-

Ultra-low attachment plates

-

Tumor or endothelial cell line

-

This compound

-

Cell culture medium

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in ultra-low attachment plates in the presence of various concentrations of Cilengitide.

-

Incubation: Culture the cells for 24-48 hours to induce anoikis.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive).

Western Blot for FAK Phosphorylation

This assay detects the phosphorylation status of FAK as an indicator of integrin signaling activation.

Materials:

-

Tumor or endothelial cell line

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-FAK, anti-total-FAK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to sub-confluency and then treat with Cilengitide for the desired time.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total FAK and a loading control (GAPDH or β-actin) to normalize the results.

Conclusion

This compound's mechanism of action is centered on its potent and selective antagonism of αvβ3 and αvβ5 integrins. By competitively inhibiting the binding of ECM ligands, Cilengitide disrupts critical downstream signaling pathways, including the FAK/Src/Akt, MAPK/ERK, and PI3K/Akt pathways. This leads to the inhibition of cell adhesion and migration, induction of anoikis, and suppression of angiogenesis, collectively contributing to its anti-tumor and anti-angiogenic properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Cilengitide and other integrin-targeting therapeutics.

References

- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 3. oncotarget.com [oncotarget.com]

- 4. oncotarget.com [oncotarget.com]

Cilengitide TFA: A Conformation-Centric Technical Guide to a Potent RGD-Mimetic Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective antagonist of αvβ3, αvβ5, and α5β1 integrins.[1] Its development marked a significant advancement in the field of RGD mimetics, largely owing to a deep understanding of its conformational properties which dictate its high affinity and selectivity. This technical guide provides an in-depth analysis of the conformational studies, mechanism of action, and clinical evaluation of Cilengitide, with a focus on the experimental methodologies and quantitative data that underpin its scientific foundation.

Introduction: The Genesis of a Spatially-Screened RGD Mimetic

Cilengitide, chemically known as cyclo(-RGDfV-), emerged from a "spatial screening" approach aimed at developing superactive and selective αvβ3 inhibitors.[1] This strategy led to the creation of a cyclic peptide with 100 to 1000 times increased activity compared to linear RGD peptides. A key modification, the N-methylation of a peptide bond, further enhanced its antagonistic activity, resulting in the final Cilengitide molecule.[1]

Integrins are heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in processes like angiogenesis, tumor growth, and metastasis.[1] The RGD sequence is a primary recognition motif for many integrins. Cilengitide mimics this sequence, competitively inhibiting the binding of ECM proteins like vitronectin to αv-series integrins, thereby disrupting downstream signaling pathways essential for pathological processes in cancer.

Conformational Analysis: The Structural Basis of Potency

The high affinity and selectivity of Cilengitide are intrinsically linked to its well-defined solution-state conformation, which pre-organizes the pharmacophoric residues (Arg and Asp) in an optimal orientation for integrin binding. The primary techniques employed for the conformational analysis of Cilengitide and its analogs are Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

A pivotal finding from these studies is that the conformation of Cilengitide in solution closely mirrors its structure when bound to the αvβ3 integrin.[1] This pre-organization minimizes the entropic penalty upon binding, contributing to its high affinity. The conformation is characterized by a βII' turn and a γ turn within the cyclic pentapeptide backbone.[1]

Experimental Protocols

2.1.1. NMR Spectroscopy for Conformational Analysis of Cyclic RGD Peptides

This protocol outlines the general steps for determining the solution conformation of cyclic RGD peptides like Cilengitide.

-

Sample Preparation:

-

Dissolve the peptide (1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1) to a final concentration of 1-10 mM.

-

Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H Spectrum: To identify all proton resonances.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints. Mixing times for NOESY/ROESY experiments are typically varied (e.g., 100-400 ms) to account for different relaxation properties.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To obtain scalar coupling constants (³J(HN,Hα)), which provide information about the dihedral angles (φ).

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances by integrating information from TOCSY and sequential NOE connectivities.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance constraints. Calibrate the distances based on a known distance (e.g., the geminal protons of a methylene group).

-

Measure the ³J(HN,Hα) coupling constants from the DQF-COSY spectrum and use the Karplus equation to derive φ dihedral angle constraints.

-

-

Structure Calculation:

-

Use the derived distance and dihedral angle constraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH, or Amber).

-

Perform simulated annealing or restrained molecular dynamics simulations to generate a family of conformers that satisfy the experimental constraints.

-

Analyze the resulting ensemble of structures to determine the predominant conformation and assess its flexibility.

-

2.1.2. Molecular Dynamics (MD) Simulations of Cilengitide

MD simulations provide a dynamic view of the conformational landscape of Cilengitide in a simulated physiological environment.

-

System Setup:

-

Obtain the initial coordinates of Cilengitide, either from NMR data or by building it using peptide builder tools.

-

Place the peptide in a periodic box of a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Force Field Selection:

-

Choose an appropriate force field for the peptide and water, such as AMBER, CHARMM, or GROMOS.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.

-

-

Trajectory Analysis:

-

Analyze the trajectory to study various properties, including:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Hydrogen bond analysis.

-

Dihedral angle analysis to characterize backbone conformations.

-

Clustering analysis to identify representative conformations.

-

-

Mechanism of Action: Disrupting the Integrin Signaling Axis

Cilengitide functions as a competitive antagonist at the RGD-binding site of αvβ3, αvβ5, and α5β1 integrins. By blocking the interaction of these integrins with their natural ligands in the extracellular matrix, Cilengitide inhibits downstream signaling pathways that are crucial for cell survival, proliferation, migration, and angiogenesis.

The binding of integrins to the ECM normally triggers the recruitment of focal adhesion kinase (FAK) and Src family kinases, leading to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. Cilengitide's inhibition of integrin binding disrupts this cascade, leading to the induction of apoptosis in endothelial and tumor cells, a phenomenon known as anoikis.[1]

Signaling Pathway Diagram

Quantitative Data: Binding Affinities and Clinical Efficacy

The potency of Cilengitide is quantified by its inhibitory concentration (IC50) values against various integrins. Its clinical efficacy has been evaluated in numerous trials, particularly for the treatment of glioblastoma.

Table of Inhibitory Concentrations (IC50)

| Integrin Target | IC50 (nM) | Reference |

| αvβ3 | 0.5 - 10 | [1] |

| αvβ5 | 5 - 50 | [1] |

| α5β1 | 10 - 100 | [1] |

| αIIbβ3 (platelet integrin) | >1000 | [1] |

Note: IC50 values can vary depending on the specific assay conditions.

Table of Selected Clinical Trial Results for Cilengitide in Glioblastoma

| Trial Phase | Treatment Regimen | Number of Patients | Key Findings | Reference |

| Phase II (Recurrent Glioblastoma) | Cilengitide monotherapy (500 mg or 2000 mg twice weekly) | 81 | Modest single-agent activity. Higher dose showed a trend towards improved survival. | [2] |

| Phase II (Newly Diagnosed Glioblastoma) | Cilengitide (2000 mg twice weekly) + standard chemoradiotherapy | 265 | Inconsistent overall survival and progression-free survival outcomes. | [3] |

| Phase III (CENTRIC) (Newly Diagnosed Glioblastoma with methylated MGMT promoter) | Cilengitide (2000 mg twice weekly) + standard temozolomide chemoradiotherapy | 545 | Did not improve overall survival compared to standard therapy. | [4] |

Experimental Protocols for Functional Characterization

Solid-Phase Integrin Binding Assay

This assay measures the ability of Cilengitide to inhibit the binding of an integrin to its immobilized ligand.

-

Plate Coating:

-

Coat a 96-well microtiter plate with an ECM protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

-

Inhibition Reaction:

-

Prepare serial dilutions of Cilengitide in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl₂ and 1% BSA).

-

Add the diluted Cilengitide or control vehicle to the wells.

-

Add purified integrin protein (e.g., αvβ3) to the wells at a pre-determined concentration.

-

Incubate for 1-3 hours at room temperature to allow for binding.

-

-

Detection:

-

Wash the plate to remove unbound integrin.

-

Add a primary antibody specific to the integrin (e.g., anti-αvβ3) and incubate for 1 hour.

-

Wash the plate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour.

-

Wash the plate.

-

Add a substrate for the enzyme (e.g., TMB) and allow the color to develop.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Plot the absorbance versus the logarithm of the Cilengitide concentration.

-

Calculate the IC50 value, which is the concentration of Cilengitide that inhibits 50% of the integrin binding.

-

Cell Adhesion Assay

This assay assesses the ability of Cilengitide to inhibit cell attachment to an ECM-coated surface.

-

Plate Coating:

-

Coat a 96-well plate with an ECM protein as described in the solid-phase binding assay.

-

-

Cell Preparation:

-

Culture cells known to express the target integrins (e.g., U87MG glioblastoma cells or HUVECs).

-

Harvest the cells and resuspend them in a serum-free medium.

-

-

Inhibition of Adhesion:

-

Pre-incubate the cells with various concentrations of Cilengitide or a control vehicle for 30-60 minutes at 37°C.

-

Seed the cell suspension onto the ECM-coated plate.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Quantification of Adherent Cells:

-

Gently wash the plate to remove non-adherent cells.

-

Quantify the number of adherent cells using a suitable method, such as:

-

Crystal Violet Staining: Stain the adherent cells with crystal violet, lyse the cells, and measure the absorbance of the lysate.

-

Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., calcein-AM) before the assay and measure the fluorescence of the adherent cells.

-

-

-

Data Analysis:

-

Calculate the percentage of cell adhesion relative to the control (no inhibitor).

-

Plot the percentage of adhesion versus the logarithm of the Cilengitide concentration to determine the IC50 value.

-

Experimental Workflow Diagram

Conclusion

Cilengitide stands as a testament to the power of structure-based drug design, where a thorough understanding of the conformational dynamics of an RGD mimetic led to a highly potent and selective integrin antagonist. While it did not ultimately achieve its primary endpoints in pivotal clinical trials for glioblastoma, the wealth of scientific knowledge generated from its development continues to inform the design of next-generation RGD mimetics and other targeted therapies. The detailed experimental methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the ongoing quest to modulate integrin signaling for therapeutic benefit.

References

- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 3. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cilengitide combined with standard treatment for patients with newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Cilengitide Trifluoroacetate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cilengitide (EMD 121974) is a cyclic pentapeptide designed as a selective and potent antagonist of αvβ3 and αvβ5 integrins, which are crucial mediators of cell-matrix interactions involved in angiogenesis and tumor progression.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of Cilengitide, detailing its mechanism of action, in vitro potency, and in vivo efficacy across various cancer models. Preclinical data demonstrate that Cilengitide exerts its anti-tumor effects through a dual mechanism: inhibition of tumor angiogenesis and direct induction of apoptosis in tumor cells.[3][4] It disrupts downstream signaling pathways, including the FAK/Src/Akt cascade, leading to reduced cell proliferation, survival, and invasion.[1][3] In vivo studies have shown its ability to inhibit tumor growth, prevent metastasis, and enhance the efficacy of radiotherapy and chemotherapy in models of glioblastoma, melanoma, and other solid tumors.[3][5] This guide summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways to serve as a technical resource for professionals in oncology and drug development.

Mechanism of Action

Cilengitide is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which serves as a recognition motif for several integrins.[4][6] Its cyclic structure and the N-methylation of a valine residue confer high affinity and selectivity for the αvβ3 and αvβ5 integrin heterodimers.[4]

Competitive Inhibition of Integrin Binding

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[3] The αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, where they bind to ECM proteins like vitronectin, fibronectin, and osteopontin.[6][7] This binding is critical for cell survival, proliferation, and migration. Cilengitide mimics the RGD-binding motif of these ECM proteins, competitively blocking the integrin-ligand interaction.[6][7] This disruption of cell adhesion leads to a loss of survival signals, a process known as anoikis, thereby inducing apoptosis in both endothelial and tumor cells.[3][4]

Disruption of Downstream Signaling Pathways

Integrin engagement with the ECM activates intracellular signaling cascades that promote cell survival and growth.[7] A key initiating event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at focal adhesion sites.[3] Activated FAK subsequently triggers several downstream pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.[3][7]

-

SRC Family Kinase Pathway: Involved in cell migration and invasion.[3][7]

-

ERK/MAPK Pathway: Regulates cell growth and differentiation.[3][7]

By preventing integrin activation, Cilengitide effectively inhibits the FAK/Src/Akt signaling axis, leading to decreased proliferation and the induction of apoptosis.[1][3] Studies in melanoma have also shown that Cilengitide can decrease STAT3 phosphorylation, which in turn downregulates the expression of the immune checkpoint ligand PD-L1.[8]

In Vitro Pharmacology

Binding Affinity and Inhibitory Potency

Cilengitide demonstrates high-affinity binding to its target integrins, translating to potent inhibitory activity in both cell-free and cell-based assays. Its selectivity for αvβ3 and αvβ5 over other integrins, such as the platelet receptor αIIbβ3, is a key feature contributing to its favorable safety profile.

Table 1: Cilengitide Binding Affinity and Inhibitory Potency (IC₅₀)

| Assay Type | Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Cell-Free Assay | αvβ3 | 0.61 nM | [9] |

| Cell-Free Assay | αvβ5 | 8.4 nM | [9] |

| Cell-Free Assay | α5β1 | 14.9 nM | [9] |

| Vitronectin Binding | αvβ3 | 4 nM | [9] |

| Vitronectin Binding | αvβ5 | 79 nM |[9] |

Anti-proliferative and Pro-apoptotic Effects

Cilengitide inhibits the growth of various tumor cell lines in a dose-dependent manner.[5][8] This effect is attributed to the induction of cell cycle arrest and apoptosis following cell detachment.[4][10] In melanoma and immortalized human endothelial cells, Cilengitide showed a synergistic antiproliferative effect when combined with temozolomide.[3]

Table 2: In Vitro Anti-proliferative Activity of Cilengitide

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| B16 | Melanoma | Colony Formation | 0.2 ± 0.07 µM | [5] |

| HUV-ST | Endothelial | Colony Formation | 6.7 ± 1.2 µM | [5] |

| B16, A375 | Melanoma | Cell Viability | Time and dose-dependent |[8] |

Anti-angiogenic and Anti-invasive Properties

A primary mechanism of Cilengitide is the inhibition of angiogenesis.[4] In vitro, it effectively blocks the proliferation, differentiation, and migration of endothelial cells and their progenitors.[3][6] This was demonstrated in tube formation assays, where Cilengitide significantly inhibited the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.[11] Furthermore, Cilengitide has been shown to inhibit the invasion of meningioma and other tumor cells in Transwell assays in a dose-dependent manner.[6]

Experimental Protocols

Protocol 1: Transwell Invasion Assay

-

Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. Place the insert into a well of a 24-well plate containing culture medium with a chemoattractant (e.g., 10% FBS).

-

Cell Seeding: Resuspend tumor cells (e.g., IOMM-Lee meningioma cells) in serum-free medium.[6] Add the cell suspension to the upper chamber of the insert.

-

Treatment: Add varying concentrations of Cilengitide (e.g., 0.1 to 100 µg/mL) to both the upper and lower chambers.[6] A control group receives vehicle only.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion through the Matrigel and membrane.

-

Quantification: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface with crystal violet.

-

Analysis: Elute the stain and measure absorbance with a spectrophotometer, or count the number of stained cells under a microscope. The results are expressed as a percentage of invasion relative to the control.

In Vivo Pharmacology

Anti-Tumor Efficacy and Anti-Metastatic Effects

Cilengitide has demonstrated significant anti-tumor and anti-angiogenic activity in a variety of preclinical animal models.[3][4] Its efficacy is particularly pronounced in highly angiogenic tumors located within specific microenvironments, such as orthotopic brain tumors.[3][4]

Table 3: Summary of In Vivo Monotherapy Efficacy Studies

| Cancer Model | Animal Model | Key Outcomes | Reference |

|---|---|---|---|

| Glioblastoma & Medulloblastoma (Orthotopic) | Nude Mice | Survival increased to >16 weeks vs. 4-6 weeks in controls. | [3] |

| Amelanotic Melanoma | Hamsters | 50% of treated animals were free of lymph node metastases after 11 days vs. 0% in controls. | [3] |

| Meningioma (Intracranial) | Nude Mice | 75 mg/kg/day did not reduce tumor volume but significantly suppressed brain invasion. | [6] |

| Melanoma (Subcutaneous) | C57BL/6 Mice | 50 mg/kg/day for 7 days reduced tumor PD-L1 expression. |[8] |

Combination Therapy

Preclinical studies have consistently shown that Cilengitide can enhance the efficacy of standard cancer treatments.[3] It has been shown to sensitize tumors to radiation, an effect potentially linked to the radiation-induced upregulation of αvβ3 integrins on tumor and endothelial cells.[1][3]

Table 4: In Vivo Combination Therapy Studies

| Cancer Model | Animal Model | Combination | Key Outcomes | Reference |

|---|---|---|---|---|

| Meningioma (Intracranial) | Nude Mice | Cilengitide (75 mg/kg) + Radiation (2 x 5 Gy) | 67% tumor volume reduction vs. 55% with radiation alone. | [6] |

| Malignant Glioma (Orthotopic) | Rat | Cilengitide + Chemoradiation | Dramatically amplified the therapeutic effect of chemoradiation. |[3] |

Pharmacokinetics and Disposition

The pharmacokinetic profile of Cilengitide has been characterized in several preclinical species. It generally exhibits a short plasma half-life.[12] Significant interspecies differences in excretion pathways have been observed, with monkeys showing high renal clearance while mice rely more on non-renal routes.[12] In both species, the parent drug is the major component found in plasma, indicating minimal metabolism.[12]

Table 5: Preclinical Pharmacokinetic Parameters of Cilengitide

| Species | Dose (IV) | t₁/₂ | Clearance | Vdₛₛ | Primary Excretion Route | Reference |

|---|---|---|---|---|---|---|

| Mouse | 2.5 mg/kg | 0.24–0.50 h | ~0.98 L/h/kg | ~0.34 L/kg | Biliary / Non-renal (72-93%) | [12] |

| Rat | 2.5 mg/kg | 0.24–0.50 h | ~0.98 L/h/kg | ~0.34 L/kg | Not specified | [12] |

| Cynomolgus Monkey | 2.0 mg/kg | Not specified | Not specified | Not specified | Renal (~50%) |[12] |

Toxicology

Preclinical and early-phase clinical studies have established that Cilengitide has a favorable safety profile.[3] In numerous studies, a maximum-tolerated dose (MTD) was not reached, and observed toxicities were generally mild and manageable.[13][14]

Experimental Protocols

Protocol 2: Orthotopic Glioblastoma Xenograft Study

-

Cell Culture: Culture human glioblastoma cells (e.g., U87) under standard conditions.[3]

-

Animal Model: Use immunocompromised mice (e.g., nude mice).

-

Implantation: Anesthetize the mice and, using a stereotactic frame, inject a suspension of U87 cells (e.g., 2.5 x 10⁵ cells in 5 µL PBS) into the caudate/putamen of the brain.[3][6]

-

Treatment Initiation: After a few days to allow for tumor establishment, randomize mice into treatment and control groups.

-

Dosing: Administer Cilengitide (e.g., via daily intraperitoneal injection) to the treatment group and a vehicle (e.g., PBS) to the control group.[6]

-

Monitoring: Monitor animals daily for clinical signs of distress and measure body weight regularly. Tumor growth can be monitored non-invasively using bioluminescence imaging (if using luciferase-expressing cells) or MRI.[6]

-

Endpoints: The primary endpoint is typically overall survival. Secondary endpoints can include tumor volume at specific time points and histological analysis of explanted brains to assess tumor invasion and angiogenesis.

Conclusion

The preclinical pharmacology of Cilengitide trifluoroacetate is well-characterized, establishing it as a potent and selective inhibitor of αvβ3 and αvβ5 integrins. Its dual mechanism of action, combining anti-angiogenic effects on the tumor microenvironment with direct pro-apoptotic and anti-invasive effects on tumor cells, provided a strong rationale for its clinical development.[3][4] Data from a wide range of in vitro and in vivo models have consistently demonstrated its anti-tumor activity, both as a monotherapy and in combination with standard treatments like radiation and chemotherapy.[3][6] While clinical outcomes in later-phase trials for glioblastoma did not meet primary endpoints, the extensive preclinical data for Cilengitide remain a valuable foundation for understanding integrin-targeted therapies and continue to inform the development of next-generation agents in oncology.[8]

References

- 1. Cilengitide - Wikipedia [en.wikipedia.org]

- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 4. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

Cilengitide TFA Molecular Docking Simulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilengitide, a cyclic pentapeptide, is a potent and selective inhibitor of the αvβ3 and αvβ5 integrins, which are pivotal in tumor angiogenesis and metastasis. This technical guide provides a comprehensive overview of the principles and methodologies for conducting molecular docking simulations of Cilengitide trifluoroacetate (TFA) with its target integrins. Detailed experimental protocols for in silico analysis, data interpretation, and visualization of the intricate signaling pathways are presented to facilitate further research and drug development endeavors in this domain.

Introduction

Integrins, a family of transmembrane heterodimeric receptors, are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] The αvβ3 and αvβ5 integrins, in particular, are overexpressed on the surface of various tumor cells and activated endothelial cells, playing a significant role in cancer progression, angiogenesis, and metastasis.[2] Cilengitide, a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, mimics the natural ligands of these integrins, thereby competitively inhibiting their function.[1][2] Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to its receptor, providing valuable insights for drug design and optimization.[3] This guide outlines the theoretical and practical aspects of performing molecular docking studies on Cilengitide TFA.

Cilengitide and Its Mechanism of Action

Cilengitide (cyclo-[Arg-Gly-Asp-D-Phe-N(Me)Val]) is a high-affinity ligand for αvβ3 and αvβ5 integrins.[4] The RGD motif is the key recognition sequence for these integrins.[1] The trifluoroacetate (TFA) salt of Cilengitide is a common formulation for research and clinical studies.

Targeting Integrin Signaling

The binding of Cilengitide to αvβ3 and αvβ5 integrins blocks their interaction with ECM proteins like vitronectin, fibronectin, and laminin. This disruption of cell adhesion triggers a cascade of intracellular events that inhibit tumor growth and angiogenesis. The downstream signaling pathways affected by Cilengitide include:

-

Focal Adhesion Kinase (FAK) Pathway: Integrin engagement normally activates FAK, a non-receptor tyrosine kinase that plays a central role in cell survival, proliferation, and migration. Cilengitide binding prevents FAK autophosphorylation and subsequent activation of downstream effectors.[1]

-

Src Family Kinases (SFKs): FAK activation leads to the recruitment and activation of SFKs, which further propagate the signal. Cilengitide-mediated inhibition of FAK subsequently blocks SFK activation.

-

PI3K/Akt Pathway: The FAK/Src complex can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and apoptosis. By inhibiting the upstream activators, Cilengitide promotes apoptosis in tumor and endothelial cells.[1]

-

MAPK/ERK Pathway: Integrin signaling can also influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

Molecular Docking Simulation Protocol

This section provides a detailed, step-by-step protocol for performing molecular docking simulations of this compound with the human αvβ3 integrin. The protocol is based on the use of AutoDock, a widely used and freely available software suite.

Software and Resources

-

AutoDock 4.2: For molecular docking simulations.

-

AutoDockTools (ADT): A graphical user interface for preparing docking input files and analyzing results.

-

Protein Data Bank (PDB): For obtaining the crystal structure of the target protein (e.g., PDB ID: 1L5G for αvβ3 integrin complexed with Cilengitide).

-

Molecular graphics viewer: (e.g., PyMOL, Chimera) for visualization and analysis.

Experimental Workflow

Caption: Molecular docking workflow for Cilengitide.

Step-by-Step Methodology

Step 1: Protein Preparation

-

Obtain the protein structure: Download the crystal structure of human αvβ3 integrin from the Protein Data Bank (PDB ID: 1L5G). This structure is co-crystallized with Cilengitide, which can be used for validating the docking protocol (re-docking).

-

Prepare the receptor:

-

Open the PDB file in AutoDockTools (ADT).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Assign AD4 atom types.

-

Save the prepared receptor in PDBQT format.

-

Step 2: Ligand Preparation

-

Obtain the ligand structure: The 3D structure of Cilengitide can be extracted from the 1L5G PDB file or drawn using a chemical sketcher and converted to a 3D structure. For the TFA salt, the trifluoroacetate counter-ion is generally omitted for docking simulations as it is unlikely to be present in the binding pocket.

-

Prepare the ligand:

-

Open the ligand file in ADT.

-

Assign Gasteiger charges.

-

Detect the aromatic carbons and set up the torsion tree.

-

Save the prepared ligand in PDBQT format.

-

Step 3: Grid Box Generation

-

Define the binding site: The binding site can be defined based on the position of the co-crystallized ligand in 1L5G.

-

Set up the grid box:

-

In ADT, open the prepared receptor and ligand.

-

Go to Grid -> Grid Box.

-

Center the grid box on the active site of the integrin. The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical grid box size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

Save the grid parameter file (.gpf).

-

-

Run AutoGrid: Execute the autogrid4 command with the generated .gpf file as input to pre-calculate the grid maps.

Step 4: Molecular Docking

-

Set docking parameters:

-

In ADT, go to Docking -> Macromolecule -> Set Rigid Filename and select the prepared receptor PDBQT file.

-

Go to Docking -> Ligand -> Choose and select the prepared ligand PDBQT file.

-

Set the docking parameters. The Lamarckian Genetic Algorithm (LGA) is commonly used.

-

Number of GA Runs: 100

-

Population Size: 150

-

Maximum Number of Evaluations: 2,500,000

-

-

Save the docking parameter file (.dpf).

-

-

Run AutoDock: Execute the autodock4 command with the generated .dpf file as input.

Step 5: Analysis of Results

-

Analyze the docking log file (.dlg): The output file contains information about the different docked conformations (poses), their binding energies, and root-mean-square deviation (RMSD) from the reference binding pose.

-

Clustering analysis: The docked poses are clustered based on their RMSD. The lowest energy pose in the most populated cluster is often considered the most probable binding mode.

-

Visualization: Use a molecular graphics viewer to visualize the docked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Cilengitide and the integrin.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from molecular docking simulations and experimental assays for Cilengitide.

| Parameter | Value | Method | Reference |

| Binding Energy (ΔG) | -8 to -12 kcal/mol | Molecular Docking (AutoDock) | Simulated data based on typical values |

| IC50 (αvβ3) | 0.5 - 5 nM | Cell Adhesion Assay | [4] |

| IC50 (αvβ5) | 10 - 100 nM | Cell Adhesion Assay | [4] |

| Ki (αvβ3) | < 1 nM | Radioligand Binding Assay | Inferred from IC50 values |

| RMSD (re-docking) | < 2.0 Å | Molecular Docking (AutoDock) | Expected value for a validated protocol |

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway inhibited by Cilengitide.

References

- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Cilengitide TFA Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide, a cyclic pentapeptide, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are key mediators in cell-matrix interactions and are overexpressed on various tumor cells and activated endothelial cells, playing a crucial role in tumor invasion, angiogenesis, proliferation, and survival.[3][4] This technical guide provides an in-depth overview of the in vitro characterization of Cilengitide's activity, focusing on its effects on cell adhesion, migration, proliferation, and apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Mechanism of Action

Cilengitide mimics the Arg-Gly-Asp (RGD) binding motif present in extracellular matrix (ECM) proteins, thereby competitively inhibiting the binding of these proteins to αvβ3 and αvβ5 integrins.[3] This disruption of integrin-ligand interactions leads to the inhibition of downstream signaling pathways critical for cell survival and proliferation, primarily the Focal Adhesion Kinase (FAK)/Src/Akt pathway.[1][4] Inhibition of this pathway ultimately results in cellular detachment, induction of apoptosis (anoikis), and suppression of cell migration and proliferation.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Cilengitide on various cellular processes as reported in the literature.

Table 1: Inhibition of Cell Viability (IC50 Values)

| Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (hours) | Assay |

| B16 | Murine Melanoma | ~100 | 48 | CCK-8 |

| A375 | Human Melanoma | ~100 | 48 | CCK-8 |

Data extracted from a study on melanoma cells.[5] Further research is needed to establish IC50 values for other cell types under various conditions.

Table 2: Induction of Apoptosis

| Cell Line | Cell Type | Cilengitide Concentration (µg/mL) | Apoptosis Rate (%) | Incubation Time (hours) |

| B16 | Murine Melanoma | 5 | 15.27 | 12 |

| B16 | Murine Melanoma | 10 | 21.71 | 12 |

| A375 | Human Melanoma | 5 | 14.89 | 12 |

| A375 | Human Melanoma | 10 | 36.6 | 12 |

| G28 | Human Glioma | 5 | 18 | 24 |

| G28 | Human Glioma | 50 | 35 | 24 |

| G44 | Human Glioma | 5 | 30 | 24 |

| G44 | Human Glioma | 50 | 50 | 24 |

Apoptosis rates were determined by Annexin V and propidium iodide staining.[5][6]

Table 3: Inhibition of Cell Proliferation

| Cell Line | Cell Type | Cilengitide Concentration (µg/mL) | Inhibition (%) | Incubation Time (hours) |

| HMEC-1 | Human Microvascular Endothelial | 1 | 33 | 24 |

| HMEC-1 | Human Microvascular Endothelial | 1 | 59 | 48 |

| HMEC-1 | Human Microvascular Endothelial | 1 | 44 | 72 |

| HMEC-1 | Human Microvascular Endothelial | 5 | ~100 | 24-72 |

| HMEC-1 | Human Microvascular Endothelial | 50 | ~100 | 24-72 |

Inhibition of proliferation was determined by cell counting.[6]

Key Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize Cilengitide activity are provided below.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an extracellular matrix-coated surface in the presence or absence of Cilengitide.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., Vitronectin, Fibronectin)

-

Test cells (e.g., endothelial cells, glioma cells)

-

Cilengitide TFA

-

Cell culture medium

-

Calcein AM or Crystal Violet stain

-

Plate reader

Protocol:

-

Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Vitronectin in PBS) and incubate overnight at 4°C.

-

Wash the wells with PBS to remove any unbound protein.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Prepare a single-cell suspension of the test cells in serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Seed the pre-incubated cells onto the ECM-coated wells (e.g., 5 x 10^4 cells/well).

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells by staining with Calcein AM or Crystal Violet and measuring the fluorescence or absorbance, respectively, using a plate reader.

Cell Migration (Boyden Chamber) Assay

This assay assesses the effect of Cilengitide on the migratory capacity of cells towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

-

Chemoattractant (e.g., 10% FBS)

-

Test cells

-

This compound

-

Serum-free medium

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Protocol:

-

Coat the underside of the Boyden chamber membrane with an ECM protein if desired and allow it to dry.

-

Place the lower chamber of the apparatus and add medium containing a chemoattractant.

-

Place the upper chamber (insert) into the well.

-

Prepare a single-cell suspension of the test cells in serum-free medium containing various concentrations of this compound.

-

Add the cell suspension to the upper chamber (e.g., 1 x 10^5 cells/insert).

-

Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with Crystal Violet for 15 minutes.

-

Wash the membrane with water and allow it to air dry.

-

Count the number of migrated cells in several microscopic fields.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of Cilengitide on cell proliferation.

Materials:

-

96-well tissue culture plates

-

Test cells

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Protocol:

-

Seed the test cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Cilengitide.

Materials:

-

Test cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed the test cells and treat with various concentrations of this compound for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the phosphorylation status of key proteins in the FAK/Src/Akt signaling pathway following Cilengitide treatment.

Materials:

-

Test cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Cilengitide inhibits integrin signaling.

Caption: Workflow for apoptosis detection.

Caption: Workflow for Boyden chamber assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cilengitide TFA: An In-depth Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract